molecular formula C20H18ClN3O2 B2990570 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide CAS No. 1226456-01-4

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide

Cat. No. B2990570
CAS RN: 1226456-01-4
M. Wt: 367.83
InChI Key: YCKNYLKSRQHIMO-UHFFFAOYSA-N
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Description

The compound is a derivative of naphthyridine, which is a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . Naphthyridines are capable of providing ligands for several receptors in the body .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are synthesized using various methods. For instance, the reaction of certain compounds with sodium azide gives the corresponding tetracyclic ring system .


Molecular Structure Analysis

The compound likely contains a naphthyridine core, which is a bicyclic system containing two pyridine rings . The specific substituents at various positions would determine the exact structure of the compound.

Scientific Research Applications

Antibacterial Agents

Research has demonstrated the synthesis of derivatives similar to the compound of interest, showing significant antibacterial activity. For instance, Ramalingam et al. (2019) synthesized 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and their benzimidazole-thio counterparts, starting from a common intermediate, which displayed notable antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial Activity

Watpade and Toche (2017) explored the conversion of 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h][1,6]naphthyridine into derivatives with potential antimicrobial activity, highlighting the compound's utility in developing new antimicrobial agents (Watpade & Toche, 2017).

Catalysis

Facchetti et al. (2016) demonstrated the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, showcasing the compound's role in catalyzing ketone reduction, which is pivotal in synthetic organic chemistry (Facchetti et al., 2016).

Anticancer Activity

Kong et al. (2018) studied a novel naphthyridine derivative, showing its dual capability to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, underlining the compound's potential in cancer therapy (Kong et al., 2018).

Chemical Sensing

Hu et al. (2016) developed o-phenylendiamine derivatives for colorimetric and fluorescence sensing of phosgene, showcasing the compound's potential application in environmental monitoring and safety (Hu et al., 2016).

properties

IUPAC Name

2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-13-6-7-17-15(10-13)20(26)16-11-24(9-8-18(16)23-17)12-19(25)22-14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKNYLKSRQHIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide

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